5-Fluoropentylindole

Cannabinoid Receptor Pharmacology Synthetic Cannabinoid SAR CB1 Receptor Agonism

Procure 5-Fluoropentylindole (CAS 1859218-30-6) as your essential research precursor. Its terminal fluorine atom is critical: it enhances CB1/CB2 receptor binding affinity in derived SCRAs and produces unique oxidative defluorination metabolite profiles—unlike non-fluorinated pentylindole analogs. This scaffold is irreplaceable for synthesizing authentic SCRA reference standards (e.g., 5F-MDMB-PICA, 5F-PB-22 metabolites), conducting CB1R SAR studies, and validating forensic LC-MS/MS methods. For laboratories requiring a reliable, characterization-grade starting material—buy now.

Molecular Formula C13H16FN
Molecular Weight 205.27 g/mol
CAS No. 1859218-30-6
Cat. No. B2726546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropentylindole
CAS1859218-30-6
Molecular FormulaC13H16FN
Molecular Weight205.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CCCCCF
InChIInChI=1S/C13H16FN/c14-9-4-1-5-10-15-11-8-12-6-2-3-7-13(12)15/h2-3,6-8,11H,1,4-5,9-10H2
InChIKeyCRRVPRNYXWCQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoropentylindole CAS 1859218-30-6: Core Synthetic Cannabinoid Scaffold for Forensic and Pharmacological Research


5-Fluoropentylindole (1-(5-fluoropentyl)-1H-indole, CAS 1859218-30-6) is a synthetic aminoalkylindole compound that functions as the foundational structural scaffold for a broad class of synthetic cannabinoid receptor agonists (SCRAs) . The molecule consists of an indole core substituted at the N1 position with a 5-fluoropentyl chain. This terminal fluorine substitution on the pentyl chain is a critical structural feature that enhances cannabinoid receptor binding affinity compared to non-fluorinated pentylindole analogs [1]. As a base structure, 5-fluoropentylindole is not itself a functional cannabinoid agonist but rather the essential precursor for synthesizing potent SCRAs—including AM-2201, 5F-PB-22, 5F-MDMB-PICA, 5F-AB-PINACA, and XLR-11—through derivatization at the indole C3 position via ketone, amide, or carboxylate linkages .

Why 5-Fluoropentylindole CAS 1859218-30-6 Cannot Be Substituted with Non-Fluorinated Pentylindole Analogs in SCRA Synthesis


Non-fluorinated pentylindole analogs are not functionally interchangeable with 5-fluoropentylindole in synthetic cannabinoid production due to the terminal fluorine atom's established role in modulating both receptor pharmacology and metabolic fate. The addition of a terminal fluorine to the pentyl chain increases binding affinity for both CB1 and CB2 receptors in derived SCRAs [1]. Critically, 5-fluoro substitution alters the primary metabolic pathways of the resulting SCRAs: while non-fluorinated pentylindole-based compounds undergo extensive hydroxylation at the pentyl chain, 5-fluoropentylindole-derived SCRAs produce distinct metabolite profiles characterized by oxidative defluorination and the formation of (5-fluoro)pentylindole-3-carboxylic acid metabolites [2]. This difference has direct forensic implications, as laboratories require the fluorinated scaffold to produce authentic reference standards for metabolite identification in biological specimens [3].

5-Fluoropentylindole CAS 1859218-30-6 Quantitative Differentiation Evidence Against Comparator Scaffolds


5F-Pentylindole Derivatives Exhibit Enhanced CB1 Receptor Efficacy Versus Non-Fluorinated Pentylindole Analogs

In a direct head-to-head pharmacological comparison of multiple 5-fluoropentylindole-derived SCRAs, 5F-MDMB-PICA demonstrated an Emax of 142.1% (±2.7%) relative to the reference full agonist CP55940 in CB1R-Gi1 engagement assays, substantially exceeding the efficacy of the non-fluorinated parent scaffold-derived reference compounds [1]. This efficacy value is approximately 4-fold higher than that of Δ9-THC (Emax 36.1% ± 4.1%) and significantly exceeds the Emax of the synthetic cannabinoid WIN55-212-2 (98.8% ± 5.2%) [1].

Cannabinoid Receptor Pharmacology Synthetic Cannabinoid SAR CB1 Receptor Agonism

Methyl Group Addition to 5-Fluoropentylindole-Derived SCRAs Produces Quantifiable Potency Gains at CB1 Receptors

In a direct head-to-head comparison of structurally related 5-fluoropentylindole-derived SCRAs, the addition of a single methyl group to the head moiety of 5F-MMB-PICA (yielding 5F-MDMB-PICA) resulted in a quantifiable increase in CB1R potency [1]. 5F-MDMB-PICA exhibited a pEC50 of 6.85 ± 0.06 in CB1R-Gi1 engagement assays, compared to 5.53 ± 0.10 for 5F-MMB-PICA—a difference representing approximately a 21-fold increase in potency (EC50 values of ~141 nM vs. ~2.95 μM) [1].

Structure-Activity Relationship CB1 Receptor Potency Synthetic Cannabinoid Optimization

5-Fluoropentylindole-Derived SCRAs Show Distinct Functional Selectivity Profiles at CB1R Across Signaling Pathways

In a direct comparative analysis of CB1R signaling, 5-fluoropentylindole-derived SCRAs exhibited distinct functional selectivity profiles between G protein engagement and β-arrestin 2 recruitment pathways [1]. 5F-MDMB-PICA demonstrated an Emax of 147.7% ± 1.6% for β-arrestin 2 recruitment compared to 142.1% ± 2.7% for Gi1 engagement, whereas 5F-MMB-PICA showed substantially lower β-arrestin recruitment (99.9% ± 4.1%) relative to its Gi1 engagement (111.2% ± 5.2%) [1]. This differential signaling bias is quantifiable and ligand-dependent.

Functional Selectivity Biased Signaling β-Arrestin Recruitment

5-Fluoropentylindole-Derived SCRAs Undergo Distinct Oxidative Defluorination Metabolism Absent in Non-Fluorinated Analogs

In a cross-study comparable analysis of synthetic cannabinoid metabolism using human hepatocyte incubations, 5-fluoropentylindole-derived 5F-PB-22 underwent a distinct oxidative defluorination metabolic pathway that is completely absent in its non-fluorinated counterpart PB-22 [1]. While PB-22 metabolism proceeds primarily through ester hydrolysis yielding pentylindole-3-carboxylic acid metabolites, 5F-PB-22 produces both (5-fluoro)pentylindole-3-carboxylic acid metabolites and undergoes oxidative defluorination to generate the identical pentylindole-3-carboxylic acid metabolites observed from PB-22, plus additional fluorinated species [1].

Drug Metabolism Forensic Toxicology Metabolite Profiling

5-Fluoropentylindole-Derived SCRAs Demonstrate Potent In Vivo Cannabimimetic Effects with Defined ED50 Values in Murine Models

In a direct head-to-head in vivo comparison, 5-fluoropentylindole-derived SCRAs including 5F-MDMB-PICA and structurally related 5F-pentylindole analogs produced dose-dependent cannabimimetic effects in C57BL/6J mice with quantifiable ED50 values across multiple behavioral endpoints [1]. All tested 5F-pentylindole SCRAs induced hypothermia, catalepsy, and analgesia that were reversed by the CB1 antagonist rimonabant, confirming CB1 receptor-mediated mechanisms [1]. The study reported specific ED50 values for temperature reduction and catalepsy induction, demonstrating that subtle alterations to the head group composition of 5-fluoropentylindole-derived compounds produce profound and quantifiable differences in in vivo pharmacological effects [1].

In Vivo Pharmacology Cannabimimetic Activity Behavioral Pharmacology

5-Fluoropentylindole-Derived AM-2201 Shows 41-Fold Higher CB1 Affinity Compared to Δ9-THC

In vitro studies of the 5-fluoropentylindole-derived SCRA AM-2201 demonstrate substantially higher cannabinoid receptor binding affinity compared to the phytocannabinoid Δ9-THC . AM-2201 exhibited 41-fold higher affinity for CB1 receptors and 18-fold higher affinity for CB2 receptors when directly compared to Δ9-THC in competitive binding assays . This enhanced affinity profile is a direct consequence of the 5-fluoropentylindole core structure combined with the naphthoyl substitution at the C3 position .

CB1 Receptor Binding Receptor Affinity Synthetic Cannabinoid Potency

5-Fluoropentylindole CAS 1859218-30-6: Validated Research and Industrial Application Scenarios


Forensic Toxicology Reference Standard Synthesis for SCRA Metabolite Identification

5-Fluoropentylindole is the essential precursor for synthesizing authentic reference standards of fluorinated SCRA metabolites. As established in Section 3, 5-fluoropentylindole-derived SCRAs such as 5F-PB-22 undergo oxidative defluorination and produce (5-fluoro)pentylindole-3-carboxylic acid metabolites that cannot be generated from non-fluorinated pentylindole scaffolds [1]. Forensic laboratories procuring this compound can synthesize the complete panel of fluorinated metabolites required for accurate identification of SCRA consumption in urine, blood, and hair specimens via LC-MS/MS analysis. The compound is also used in the preparation of isotope-labeled internal standards for quantitative toxicological analysis, as documented in patent literature describing deuterated 5-fluoropentylindole derivatives for hair sample testing .

CB1 Receptor Structure-Activity Relationship (SAR) Studies Requiring Efficacy-Gradient Probe Molecules

Researchers conducting systematic CB1R SAR investigations require the 5-fluoropentylindole scaffold to generate a potency and efficacy gradient across SCRA derivatives. As quantified in Section 3, 5-fluoropentylindole-derived compounds span a >20-fold potency range (pEC50 values from 5.33 to 6.85 in Gi1 engagement assays) and efficacy values from 57.9% to 142.1% Emax relative to CP55940 [1]. The scaffold's C3 position can be derivatized with diverse head groups (amide-linked valine derivatives, naphthoyl moieties, quinolinyl esters, adamantyl groups) to systematically probe the structural determinants of CB1R affinity, efficacy, and functional selectivity . This tunability makes the 5-fluoropentylindole core irreplaceable for medicinal chemistry programs investigating biased agonism and receptor activation mechanisms.

Behavioral Pharmacology Studies of CB1-Mediated Cannabimimetic Effects

The 5-fluoropentylindole scaffold enables the synthesis of SCRAs with robust, quantifiable in vivo cannabimimetic activity suitable for behavioral pharmacology research. As established in Section 3, 5F-pentylindole analogs produce dose-dependent hypothermia, catalepsy, and analgesia in murine models with defined ED50 values and CB1-dependent mechanisms (reversal by rimonabant) [1]. Researchers investigating the neuropharmacology of cannabinoid signaling or developing CB1 antagonist therapeutics require these fluorinated SCRA probes as positive controls or tool compounds. The compound serves as the starting material for synthesizing multiple structurally distinct SCRA tool compounds (e.g., 5F-MDMB-PICA, 5F-MMB-PICA, 5F-CUMYL-PICA) that enable comparative assessment of how subtle structural modifications influence in vivo pharmacological outcomes .

Analytical Method Development for SCRA Detection and Quantitation

Analytical chemistry laboratories developing GC-MS or LC-MS/MS methods for SCRA detection require 5-fluoropentylindole as a reference standard for method validation and as a synthetic precursor for generating authentic SCRA analytical standards. High-quality mass spectral data for 5-fluoropentylindole is available in curated spectral databases including mzCloud and SpectraBase, providing retention time, precursor ion, and fragmentation pattern information essential for method development [1]. The compound is also used to prepare calibration standards for quantifying SCRA content in seized materials and for developing screening assays to detect 5-fluoropentylindole-derived SCRAs in forensic casework. Unlike downstream SCRAs that may be scheduled controlled substances, 5-fluoropentylindole may be procurable with fewer regulatory restrictions for legitimate analytical research purposes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoropentylindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.